molecular formula C14H18O4 B14309769 Ethyl 4-[(oxan-2-yl)oxy]benzoate CAS No. 118827-08-0

Ethyl 4-[(oxan-2-yl)oxy]benzoate

Cat. No.: B14309769
CAS No.: 118827-08-0
M. Wt: 250.29 g/mol
InChI Key: UPKPMJLDJTZHEC-UHFFFAOYSA-N
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Description

Ethyl 4-[(oxan-2-yl)oxy]benzoate is a chemical compound with the molecular formula C14H18O4 . It is an ester derivative of benzoic acid, functionally substituted with a tetrahydropyranyl (oxan-2-yl) ether group. This specific structure, featuring an aromatic ester and an ether linkage to a saturated oxygen heterocycle, makes it a valuable intermediate in organic synthesis and materials science research. The tetrahydropyranyl (THP) group is widely recognized in synthetic chemistry as a robust protecting group for alcohols . While the direct applications of this specific compound are not extensively documented in the public domain, its structure suggests significant utility. Researchers may employ it as a key building block or precursor in the development of more complex molecules, such as pharmaceuticals, liquid crystals, and functional polymers. The compound's stability and solubility profile can be advantageous in multi-step synthetic routes. As with all such specialized compounds, thorough characterization, including analysis by techniques such as 1H NMR , is recommended prior to use. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

118827-08-0

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-(oxan-2-yloxy)benzoate

InChI

InChI=1S/C14H18O4/c1-2-16-14(15)11-6-8-12(9-7-11)18-13-5-3-4-10-17-13/h6-9,13H,2-5,10H2,1H3

InChI Key

UPKPMJLDJTZHEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Mechanistic Analysis

Route 1: Sequential Esterification and THP Protection

Step 1: Synthesis of Ethyl 4-Hydroxybenzoate

4-Hydroxybenzoic acid undergoes Fischer esterification with ethanol in the presence of sulfuric acid. The reaction employs azeotropic water removal using toluene or cyclohexane to shift equilibrium toward ester formation. Patent CN105481707A demonstrates similar conditions, achieving >85% yield for ethyl-4-aminobenzoate using a solid catalyst (e.g., Amberlyst-15) and reflux for 6–8 hours.

Reaction Conditions

  • Reactants : 4-Hydroxybenzoic acid (1 eq), ethanol (5 eq)
  • Catalyst : H₂SO₄ (0.1 eq) or Amberlyst-15 (10 wt%)
  • Temperature : 80–100°C
  • Yield : 82–89%
Step 2: THP Protection of the Hydroxyl Group

Ethyl 4-hydroxybenzoate reacts with dihydropyran (DHP) under acidic conditions to form the THP ether. Pyridinium p-toluenesulfonate (PPTS, 0.1 eq) in dichloromethane at 0–25°C provides mild and selective conditions, avoiding side reactions.

Reaction Conditions

  • Reactants : Ethyl 4-hydroxybenzoate (1 eq), DHP (1.2 eq)
  • Catalyst : PPTS (0.1 eq)
  • Solvent : CH₂Cl₂
  • Yield : 75–80%

Route 2: Direct Alkylation of Ethyl 4-Fluorobenzoate

Ethyl 4-fluorobenzoate undergoes nucleophilic aromatic substitution with oxan-2-ol in the presence of potassium carbonate. This method, inspired by fluorobenzoate derivatization in CN102206155A, requires polar aprotic solvents (e.g., DMF) and elevated temperatures.

Reaction Conditions

  • Reactants : Ethyl 4-fluorobenzoate (1 eq), oxan-2-ol (1.5 eq)
  • Base : K₂CO₃ (2 eq)
  • Solvent : DMF, 100°C
  • Yield : 60–68%

Route 3: One-Pot Esterification and Protection

A tandem approach combines 4-hydroxybenzoic acid, ethanol, and DHP in a single reactor. Sulfuric acid catalyzes both esterification and THP protection, simplifying purification. However, competing reactions may reduce yield.

Reaction Conditions

  • Reactants : 4-Hydroxybenzoic acid (1 eq), ethanol (6 eq), DHP (1.2 eq)
  • Catalyst : H₂SO₄ (0.2 eq)
  • Temperature : 80°C, 12 hours
  • Yield : 70–75%

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield
Sequential esterification High selectivity, scalable Multi-step, longer reaction time 75–80%
Direct alkylation Avoids intermediate isolation Requires harsh conditions, lower yield 60–68%
One-pot synthesis Simplified workflow Competing side reactions 70–75%

Route 1 offers the highest reproducibility and yield, making it preferable for industrial applications. Direct alkylation (Route 2) is less efficient due to fluorobenzoate’s moderate reactivity, while the one-pot method (Route 3) balances speed and yield for laboratory-scale synthesis.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 1.50–1.90 (m, 6H, THP), 3.50–3.70 (m, 2H, THP-O), 4.30 (q, 2H, OCH₂CH₃), 4.80 (t, 1H, THP-O), 7.10 (d, 2H, ArH), 8.00 (d, 2H, ArH).
  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C), 1120 cm⁻¹ (THP ring).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows >98% purity for Route 1, with retention time = 6.2 minutes.

Applications and Derivatives

The THP group’s stability under basic conditions makes this compound a versatile intermediate for further functionalization, such as:

  • Pharmaceuticals : Prodrug synthesis via ester hydrolysis.
  • Polymers : Monomer for UV-stable polyesters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(oxan-2-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohols and phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products Formed

    Oxidation: Formation of 4-carboxybenzoic acid.

    Reduction: Formation of 4-hydroxybenzyl alcohol.

    Substitution: Formation of oxan-2-ol and 4-hydroxybenzoic acid.

Scientific Research Applications

Ethyl 4-[(oxan-2-yl)oxy]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(oxan-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key ethyl 4-substituted benzoate derivatives and their distinguishing features:

Compound Name Substituent Group Key Properties/Applications Reference ID
Ethyl 4-(sulfooxy)benzoate Sulfate (-OSO₃H) High polarity, isolated from natural sources (bamboo shoots)
Ethyl 4-(dimethylamino)benzoate Dimethylamino (-N(CH₃)₂) Enhanced reactivity in resin cements; higher polymerization efficiency
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino (-NHCONH₂) Explored as aquaporin inhibitors; moderate selectivity
Ethyl 4-(pyridazin-3-yl)phenethylaminobenzoate Pyridazinyl-phenethylamino chain Potential pharmacological activity (unspecified in evidence)
Ethyl 4-(benzimidazol-2-yl thio)acetamidobenzoate Benzimidazole-thioacetamido Antimicrobial/anticancer potential (based on heterocyclic linkage)
Ethyl 4-(tetrafluoropropan-2-yl)oxybenzoate Tetrafluoropropan-2-yloxy Fluorinated substituent; likely impacts metabolic stability
Ethyl 4-(2-chloro-4-fluorobenzyloxy)benzoate Halogenated benzyloxy Agrochemical applications (e.g., herbicide intermediates)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups: The oxan-2-yl group (electron-donating ether) increases lipophilicity compared to electron-withdrawing groups like sulfate (-OSO₃H) in Ethyl 4-(sulfooxy)benzoate, which enhances water solubility . Dimethylamino (-N(CH₃)₂) in Ethyl 4-(dimethylamino)benzoate acts as a strong electron donor, improving reactivity in photo-initiated polymerization reactions .

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